molecular formula C19H26N2O3S B5003077 N-[2-(1-cyclohexen-1-yl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide

N-[2-(1-cyclohexen-1-yl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide

货号 B5003077
分子量: 362.5 g/mol
InChI 键: FITULBPQNUUPLO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-(1-cyclohexen-1-yl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide, also known as CX-5461, is a small molecule inhibitor that selectively targets RNA polymerase I (Pol I) transcription. It was first discovered in 2005 by scientists at the University of Queensland, Australia. CX-5461 has gained significant attention in recent years due to its potential as a novel cancer therapy.

作用机制

N-[2-(1-cyclohexen-1-yl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide works by inhibiting Pol I transcription, which is responsible for the production of ribosomal RNA (rRNA) in the nucleolus of cells. By inhibiting Pol I transcription, this compound disrupts the production of rRNA, which is essential for the growth and survival of cancer cells. This leads to the selective killing of cancer cells while sparing normal cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage, activate the p53 pathway, and inhibit cell cycle progression. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.

实验室实验的优点和局限性

One of the advantages of using N-[2-(1-cyclohexen-1-yl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide in lab experiments is its selectivity for cancer cells. This allows for the selective killing of cancer cells while sparing normal cells. Additionally, this compound has been shown to have a relatively low toxicity profile, making it a potentially safer alternative to traditional chemotherapy. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make dosing and administration challenging.

未来方向

There are a number of future directions for research on N-[2-(1-cyclohexen-1-yl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide. One area of focus is the development of combination therapies that can enhance the efficacy of this compound. Additionally, there is ongoing research into the use of this compound in combination with other targeted therapies, such as PARP inhibitors. Another area of focus is the development of biomarkers that can predict which patients are most likely to respond to this compound therapy. Finally, there is ongoing research into the development of new Pol I inhibitors with improved selectivity and efficacy.

合成方法

The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide involves a multi-step process starting with commercially available starting materials. The process involves the use of various chemical reactions such as the Grignard reaction, Suzuki coupling, and Buchwald-Hartwig coupling. The final product is obtained through a series of purification steps including column chromatography.

科学研究应用

N-[2-(1-cyclohexen-1-yl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential as a cancer therapy. It has been shown to selectively target cancer cells that have high levels of Pol I transcription, which is a hallmark of many cancers. This compound has been tested in preclinical studies on a variety of cancer types, including breast, ovarian, and pancreatic cancer, with promising results.

属性

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3S/c22-19(20-12-11-16-7-2-1-3-8-16)17-9-6-10-18(15-17)25(23,24)21-13-4-5-14-21/h6-7,9-10,15H,1-5,8,11-14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITULBPQNUUPLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。